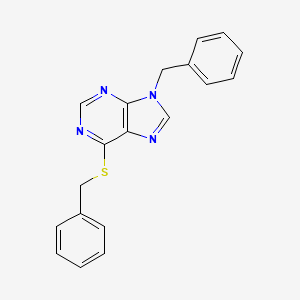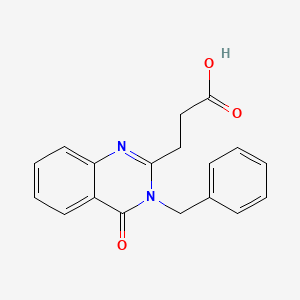![molecular formula C16H25ClN2O B14002037 2-[4-(3,4-dihydro-2H-pyrrol-5-yl)phenoxy]-N,N-diethylethanamine;hydrochloride CAS No. 94373-44-1](/img/structure/B14002037.png)
2-[4-(3,4-dihydro-2H-pyrrol-5-yl)phenoxy]-N,N-diethylethanamine;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-(3,4-dihydro-2H-pyrrol-5-yl)phenoxy]-N,N-diethylethanamine;hydrochloride is a complex organic compound that has garnered interest in various fields of scientific research
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(3,4-dihydro-2H-pyrrol-5-yl)phenoxy]-N,N-diethylethanamine;hydrochloride typically involves multiple steps. One common method includes the reaction of 3,4-dihydro-2H-pyrrole with phenol derivatives under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the phenoxy linkage.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
2-[4-(3,4-dihydro-2H-pyrrol-5-yl)phenoxy]-N,N-diethylethanamine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The pyrrole ring can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The phenoxy group can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions include oxidized pyrrole derivatives, reduced amine compounds, and substituted phenoxy derivatives .
Wissenschaftliche Forschungsanwendungen
2-[4-(3,4-dihydro-2H-pyrrol-5-yl)phenoxy]-N,N-diethylethanamine;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and antiviral activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-[4-(3,4-dihydro-2H-pyrrol-5-yl)phenoxy]-N,N-diethylethanamine;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(3,4-Dihydro-2H-pyrrol-5-yl)pyrrole
- 3,4-Dihydro-2H-pyran
- 1-Piperidinecarboxaldehyde, 2-(3,4-dihydro-2H-pyrrol-5-yl)-
Uniqueness
2-[4-(3,4-dihydro-2H-pyrrol-5-yl)phenoxy]-N,N-diethylethanamine;hydrochloride is unique due to its combination of a pyrrole ring and a phenoxy group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .
Eigenschaften
CAS-Nummer |
94373-44-1 |
|---|---|
Molekularformel |
C16H25ClN2O |
Molekulargewicht |
296.83 g/mol |
IUPAC-Name |
2-[4-(3,4-dihydro-2H-pyrrol-5-yl)phenoxy]-N,N-diethylethanamine;hydrochloride |
InChI |
InChI=1S/C16H24N2O.ClH/c1-3-18(4-2)12-13-19-15-9-7-14(8-10-15)16-6-5-11-17-16;/h7-10H,3-6,11-13H2,1-2H3;1H |
InChI-Schlüssel |
XVUYDOOPRZFEMH-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)CCOC1=CC=C(C=C1)C2=NCCC2.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


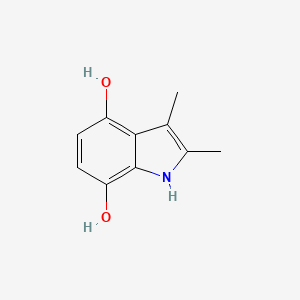
![Methyl 6-({[(tert-butoxy)carbonyl]amino}methyl)pyridine-2-carboxylate](/img/structure/B14001973.png)
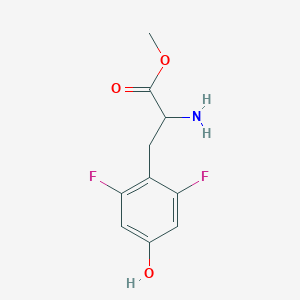
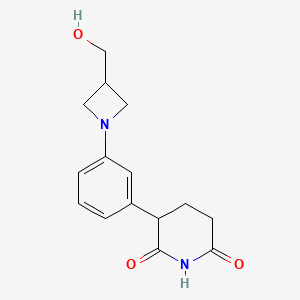
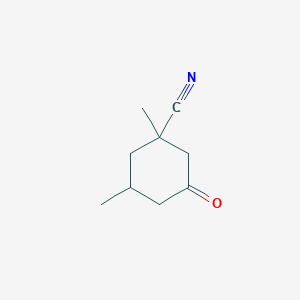
![tert-butyl N-[(3S,5R,6S)-6-methyl-2-oxo-5-phenyl-3-piperidyl]carbamate](/img/structure/B14001992.png)
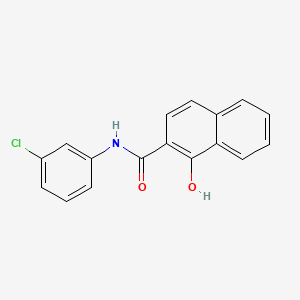
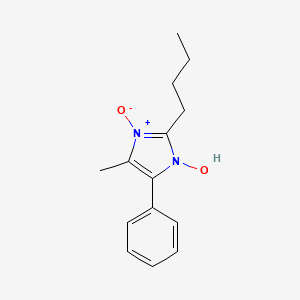
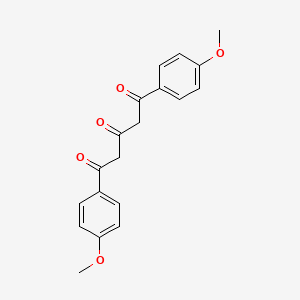
![N-[1,4-dioxo-3-(propan-2-ylamino)naphthalen-2-yl]acetamide](/img/structure/B14002011.png)
